

Vicatertide quality control and purity assessment for research

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Compound of Interest

Compound Name: Vicatertide

Cat. No.: B15139439

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Vicatertide Quality Control: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of **Vicatertide** for research purposes.

Physicochemical Properties of Vicatertide

Vicatertide is a synthetic heptapeptide and a transforming growth factor-beta 1 (TGF- β 1) inhibitor.^[1] Its sequence and key properties are summarized below.

Property	Value
Amino Acid Sequence	L-Leucyl-L-glutaminy-L-valyl-L-valyl-L-tyrosyl-L-leucyl-L-histidine
Molecular Formula	C ₄₂ H ₆₆ N ₁₀ O ₁₀
Molecular Weight	871.03 g/mol
CAS Number	1251838-01-3

Quality Control and Purity Assessment

Ensuring the purity and identity of **Vicatertide** is critical for reproducible experimental results. The following sections detail standard analytical methods for quality control.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for determining the purity of synthetic peptides.[2] It separates the target peptide from impurities based on hydrophobicity.

Table 1: Typical HPLC Purity Assessment Parameters

Parameter	Specification
Column	C18, 2.1-4.6 mm ID, 100-250 mm length, 1.7-5 µm particle size
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient	5-95% B over 15-30 minutes
Flow Rate	0.2-1.0 mL/min
Detection	UV at 214-220 nm
Purity Acceptance	≥95% (Research Grade), ≥98% (Pharmaceutical Grade)

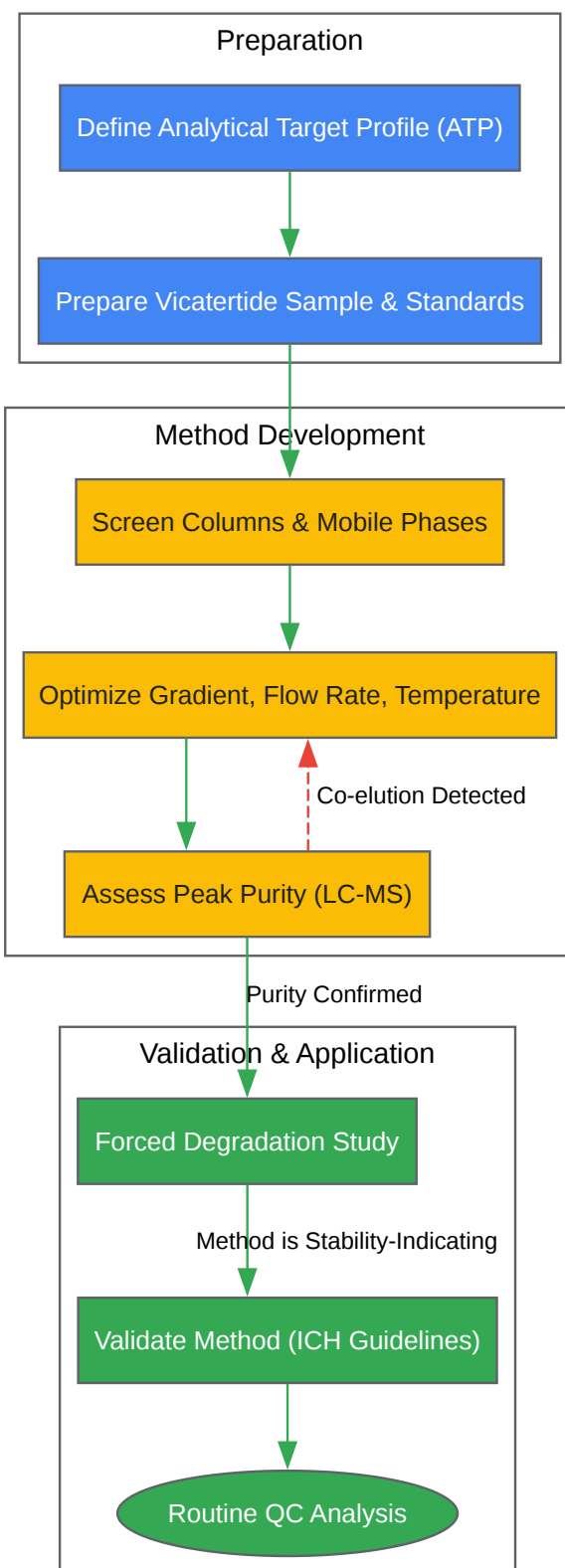
- **Sample Preparation:** Accurately weigh approximately 1 mg of lyophilized **Vicatertide** and dissolve in Mobile Phase A to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution. Centrifuge the sample to pellet any insoluble material before injection.
- **Chromatographic Conditions:**
 - Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
 - Mobile Phase A: 0.1% TFA in HPLC-grade water.
 - Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

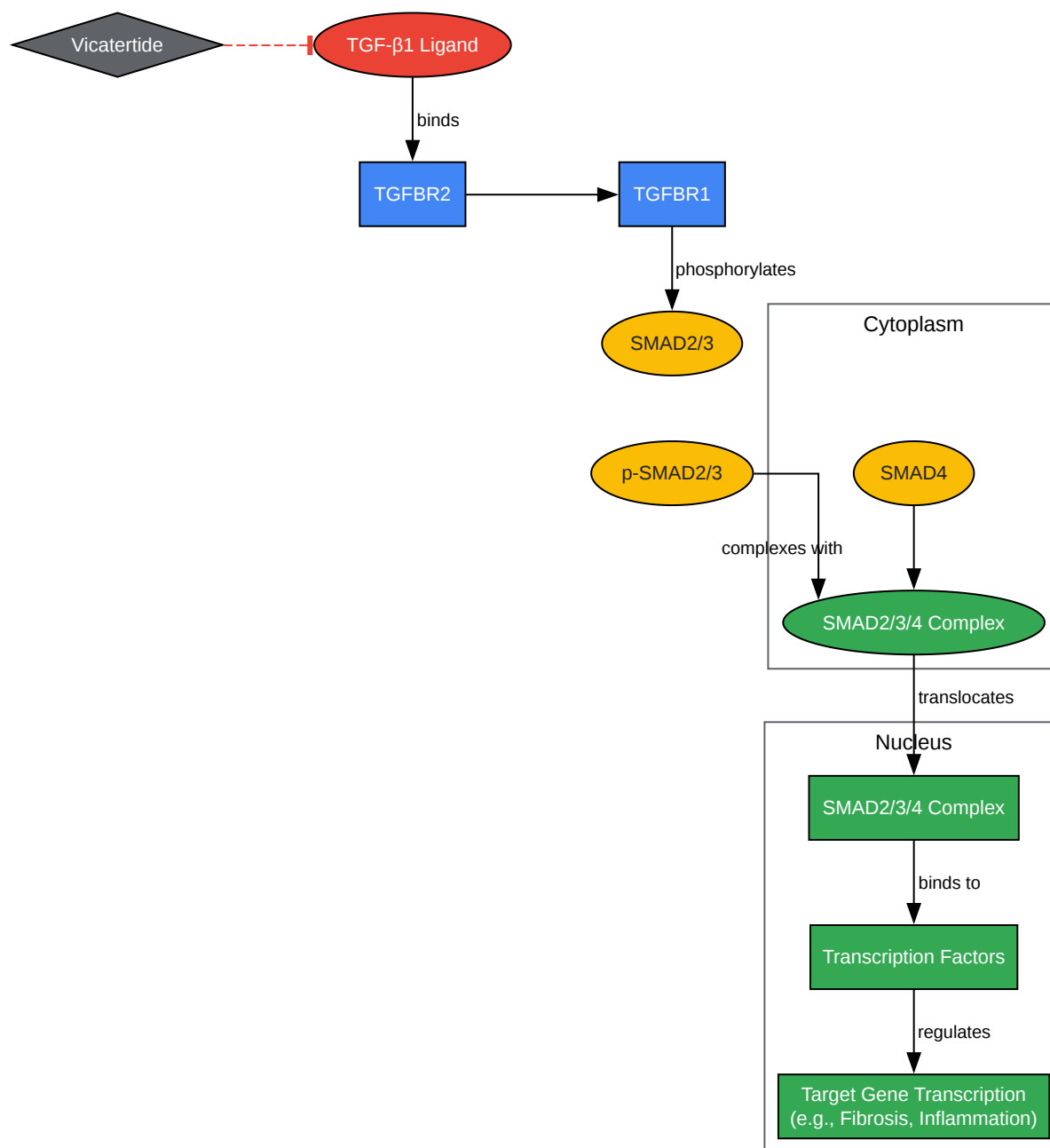
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
- UV Detection: 214 nm.
- Gradient Program:

Time (min)	% Mobile Phase B
0	10
25	70
26	95
28	95
29	10

| 35 | 10 |

- Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity of **Vicatertide** as the percentage of the main peak area relative to the total area of all peaks.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
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